Einecs 299-216-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93857-83-1 |

|---|---|

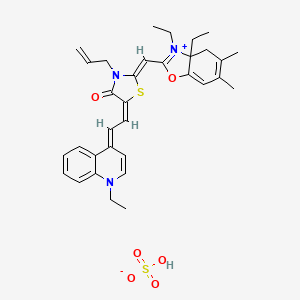

Molecular Formula |

C33H39N3O6S2 |

Molecular Weight |

637.8 g/mol |

IUPAC Name |

(2Z,5E)-2-[(3,3a-diethyl-5,6-dimethyl-4H-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-[(2E)-2-(1-ethylquinolin-4-ylidene)ethylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one;hydrogen sulfate |

InChI |

InChI=1S/C33H38N3O2S.H2O4S/c1-7-18-35-31(21-30-36(10-4)33(8-2)22-24(6)23(5)20-29(33)38-30)39-28(32(35)37)16-15-25-17-19-34(9-3)27-14-12-11-13-26(25)27;1-5(2,3)4/h7,11-17,19-21H,1,8-10,18,22H2,2-6H3;(H2,1,2,3,4)/q+1;/p-1/b25-15+,28-16+; |

InChI Key |

FTZNDJQDTXHAOZ-VBRXRXASSA-M |

Isomeric SMILES |

CCC12CC(=C(C=C1OC(=[N+]2CC)/C=C\3/N(C(=O)/C(=C\C=C\4/C=CN(C5=CC=CC=C45)CC)/S3)CC=C)C)C.OS(=O)(=O)[O-] |

Canonical SMILES |

CCC12CC(=C(C=C1OC(=[N+]2CC)C=C3N(C(=O)C(=CC=C4C=CN(C5=CC=CC=C45)CC)S3)CC=C)C)C.OS(=O)(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Analysis of EINECS 299-216-8

It appears that the EINECS number 299-216-8 is not a valid or publicly registered identifier for a specific chemical substance. Despite a thorough search of chemical databases and regulatory inventories, no compound has been found to be associated with this number.

This technical guide therefore addresses the process of substance identification and the importance of accurate identifiers in chemical research and drug development.

The Importance of Chemical Identifiers

In the fields of chemistry, pharmacology, and regulatory affairs, precise and unambiguous identification of chemical substances is paramount. Identifiers such as EINECS numbers, CAS numbers, and IUPAC names serve as a universal language to ensure that researchers and professionals are referring to the exact same molecule.

EINECS (European Inventory of Existing Commercial Chemical Substances) was established to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. Any substance not on this list was considered "new" and required notification before it could be marketed.

Logical Workflow for Substance Identification

The process of identifying and characterizing a chemical substance for research or drug development follows a structured workflow. The inability to locate a substance based on a provided identifier represents a critical failure at the initial step of this process.

Potential Reasons for an Invalid EINECS Number

There are several potential reasons why an EINECS number may not be found:

-

Typographical Error: The number may have been transcribed incorrectly.

-

Dereferenced or Obsolete Number: The number may have been withdrawn or replaced.

-

Non-Existent Substance: The number may never have been assigned.

-

Confidential Business Information (CBI): In some rare cases, information about a substance may be protected as CBI.

Recommendations for Researchers

For researchers, scientists, and drug development professionals who encounter an unidentifiable EINECS number, the following steps are recommended:

-

Verify the Source: Double-check the source of the EINECS number for any potential errors.

-

Alternative Identifiers: Attempt to locate the substance using other known identifiers, such as a trade name, CAS number, or IUPAC name.

-

Consult Regulatory Bodies: If the substance is believed to be commercially available in Europe, consulting the European Chemicals Agency (ECHA) database directly may provide further information.

Spectroscopic Profile of 2-Ethylhexyl Acetate (EINECS 299-216-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-ethylhexyl acetate, a compound identified by EINECS number 299-216-8. The information presented herein is curated for researchers, scientists, and professionals in drug development who require precise analytical data for this substance. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines the experimental methodologies where available.

Compound Identification

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8 corresponds to the chemical compound 2-ethylhexyl acetate .

Chemical Structure:

Molecular Formula: C₁₀H₂₀O₂

Molecular Weight: 172.27 g/mol

Spectroscopic Data

The following sections present the available spectroscopic data for 2-ethylhexyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the reported ¹H and ¹³C NMR data for 2-ethylhexyl acetate.

Table 1: ¹H NMR Spectroscopic Data of 2-Ethylhexyl Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.05 | s | 3H | CH₃-C=O |

| 3.99 | d | 2H | -O-CH₂- |

| 1.55 | m | 1H | -CH- |

| 1.25-1.40 | m | 8H | -(CH₂)₄- |

| 0.85-0.95 | m | 6H | -CH₂-CH₃ and -CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of 2-Ethylhexyl Acetate

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O |

| 67.2 | -O-CH₂- |

| 38.8 | -CH- |

| 30.4 | -(CH₂)₄- |

| 28.9 | -(CH₂)₄- |

| 23.7 | -(CH₂)₄- |

| 23.0 | -CH₂-CH₃ |

| 21.0 | CH₃-C=O |

| 14.1 | -CH₂-CH₃ |

| 11.0 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-ethylhexyl acetate exhibits characteristic absorption bands.

Table 3: Key IR Absorption Bands of 2-Ethylhexyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2860 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1240 | Strong | C-O stretch (ester) |

| 1040 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Table 4: Mass Spectrometry Data (GC-MS) of 2-Ethylhexyl Acetate [1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 43 | 100.0 |

| 57 | 41.7 |

| 70 | 99.9 |

| 83 | 29.1 |

| 112 | 35.1 |

Experimental Protocols

The following are the available details regarding the experimental conditions used to acquire the spectroscopic data.

NMR Spectroscopy

-

Instrument: The ¹H NMR spectra were recorded on a BRUKER AC-300 spectrometer.[1]

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent.

-

Reference: Tetramethylsilane (TMS) was used as an internal standard.

-

Further Details: Specific experimental parameters such as pulse sequences, relaxation delays, and the number of scans were not specified in the referenced sources.

IR Spectroscopy

-

Instrument: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer.[1]

-

Technique: The spectrum was recorded using the Attenuated Total Reflectance (ATR) technique on a neat (undiluted liquid) sample.[1]

Mass Spectrometry

-

Technique: The mass spectrum was obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Instrument: A HITACHI RMU-6M mass spectrometer was used.[1]

-

Ionization Method: Electron Ionization (EI) was employed as the ionization technique.[1]

-

Ionization Energy: The electron energy was 70 eV.[1]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 2-ethylhexyl acetate.

References

Solubility and stability of Einecs 299-216-8 in different solvents

An in-depth guide to the solubility and stability of chemical substances is crucial for researchers, scientists, and professionals in drug development. This document provides a framework for understanding and evaluating these critical parameters, though the specific substance for EINECS 299-216-8 could not be definitively identified through publicly available resources.

Substance Identification

The initial step in assessing solubility and stability is the unambiguous identification of the substance. The European Inventory of Existing Commercial Chemical Substances (EINECS) number provides a regulatory identifier. However, for the given this compound, a corresponding chemical name and CAS number could not be retrieved from the searched databases. Accurate identification is paramount as solubility and stability are inherent physicochemical properties of a specific molecule.

Solubility Profile

Solubility is a fundamental property that dictates a substance's behavior in various media, influencing its absorption, distribution, and formulation possibilities. A comprehensive solubility profile should be established in a range of solvents relevant to its intended application.

Table 1: Hypothetical Solubility Data Presentation

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data not available | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 | Data not available | Shake-flask |

| Ethanol | 25 | Data not available | HPLC-UV |

| Methanol | 25 | Data not available | Shake-flask |

| Dichloromethane | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | HPLC-UV |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standardized protocol to determine equilibrium solubility is the shake-flask method:

-

Preparation of Supersaturated Solution: An excess amount of the solid substance is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution.

-

Quantification: The concentration of the dissolved substance in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Visible Spectroscopy, or Gravimetric analysis after solvent evaporation.

-

Replicate Analysis: The experiment is performed in triplicate to ensure the reliability of the results.

Stability Profile

The stability of a substance determines its shelf-life and potential degradation pathways, which is critical for ensuring its quality, safety, and efficacy over time. Stability testing involves subjecting the substance to various environmental conditions.

Table 2: Hypothetical Stability Data Presentation (Solid State)

| Condition | Duration | Assay (%) | Degradation Products (%) | Appearance |

| 25°C / 60% RH | 3 Months | Data not available | Data not available | No change |

| 40°C / 75% RH | 3 Months | Data not available | Data not available | No change |

| Photostability (ICH Q1B) | 1.2 million lux hours | Data not available | Data not available | Slight discoloration |

Experimental Protocol: Accelerated Stability Testing (ICH Q1A(R2))

Accelerated stability studies are designed to predict the long-term stability of a substance:

-

Sample Preparation: The substance is packaged in containers that mimic the proposed storage and distribution packaging.

-

Storage Conditions: Samples are stored in controlled environmental chambers at elevated temperature and humidity, for example, 40°C ± 2°C and 75% RH ± 5% RH.

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analysis: At each time point, the samples are analyzed for various parameters, including:

-

Assay: To determine the concentration of the active substance.

-

Purity: To identify and quantify any degradation products using techniques like HPLC.

-

Physical Properties: To observe any changes in appearance, color, or crystal form.

-

-

Data Evaluation: The data is analyzed to establish the degradation rate and to extrapolate the shelf-life under recommended storage conditions.

Logical Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical substance.

Caption: A logical workflow for solubility and stability testing.

Mechanism of Action of Quinoline-Thiazolidinone Compounds: A Technical Guide

Abstract

Quinoline-thiazolidinone hybrids represent a promising class of heterocyclic compounds demonstrating significant therapeutic potential across various domains, most notably in oncology and anti-inflammatory applications. This technical guide provides an in-depth exploration of their core mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The primary anticancer mechanism involves the inhibition of key receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), leading to the induction of apoptosis and cell cycle arrest. The anti-inflammatory effects are largely attributed to the modulation of pro-inflammatory cytokines and interactions with targets like Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Cyclooxygenase-2 (COX-2). This document serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Mechanism of Action

The anticancer activity of quinoline-thiazolidinone derivatives is multifaceted, primarily revolving around the inhibition of critical cell signaling pathways that govern cell proliferation, survival, and metastasis.

Primary Target: Epidermal Growth Factor Receptor (EGFR) Inhibition

A predominant mechanism of action for many potent quinoline-thiazolidinone compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently overexpressed in various human cancers.[1][2][3] Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation and survival.

Quinoline-thiazolidinone derivatives have been shown through in silico molecular docking and in vitro kinase assays to bind to the ATP-binding site of the EGFR kinase domain.[1][3] This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and halting the downstream signal transduction. This targeted inhibition makes these compounds promising candidates for cancer therapy.

Downstream Cellular Effects

The inhibition of EGFR and other related kinases triggers significant downstream consequences for cancer cells.

-

Induction of Apoptosis: By blocking pro-survival signals, these compounds effectively induce programmed cell death (apoptosis). Studies using flow cytometry have confirmed that treatment with quinoline-thiazolidinone derivatives leads to a significant increase in the apoptotic cell population in cancer cell lines.[1][4]

-

Cell Cycle Arrest: These compounds have been shown to halt the cell cycle, preventing cancer cells from progressing through the phases required for division. Flow cytometry analyses reveal that cells treated with these derivatives accumulate in the G2/M and S phases, and in some cases the G0/G1 phase, effectively inhibiting proliferation.[1][3][5]

Other Potential Anticancer Mechanisms

While EGFR inhibition is a primary mechanism, research has uncovered other ways these compounds exert their anticancer effects:

-

Multi-Kinase Inhibition: Certain derivatives show inhibitory activity against other tyrosine kinases implicated in cancer, such as c-Met and Ron kinases, which are involved in metastasis.[5]

-

DNA Intercalation: The planar quinoline ring structure allows some of these molecules to intercalate between the base pairs of DNA. This action can interfere with DNA replication and transcription and inhibit the function of enzymes like topoisomerase II, which is crucial for managing DNA topology during cell division.[6]

Quantitative Data: In Vitro Cytotoxicity and Enzyme Inhibition

The potency of various quinoline-thiazolidinone derivatives has been quantified against multiple cancer cell lines and specific enzymes.

| Compound/Derivative | Target Cell Line / Enzyme | IC₅₀ Value | Reference |

| Compound 7 | HCT-116 (Colon Cancer) | 7.43 µM | [1][2][3] |

| Compound 7 | EGFR | 96.43 nM | [1][2][3] |

| Derivative 63 | MDA-MB-231 (Breast Cancer) | 8.16 µM | [7] |

| Molecule 61 | MCF-7 (Breast Cancer) | 98.79 µM | [7] |

| Compound 4 | HepG2 (Liver Cancer) | 0.017 µM | [3] |

| Compound 44 | HT-29 (Colon Cancer) | 0.31 µM | [5] |

| Compound 44 | c-Met Kinase | 0.382 µM | [5] |

| Compound 44 | Ron Kinase | 0.122 µM | [5] |

| Compound 28b | HT-29 (Colon Cancer) | 3.29 µM | [5] |

Anti-inflammatory Mechanism of Action

Quinoline-thiazolidinone compounds also possess significant anti-inflammatory properties, which are mediated through the modulation of inflammatory pathways and mediators.

Modulation of Pro-inflammatory Cytokines and Mediators

Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. Quinoline-thiazolidinone derivatives have been shown to suppress this response.

-

Cytokine Regulation: Studies demonstrate that these compounds can significantly decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), and Interleukin-6 (IL-6).[8]

-

Inhibition of Inflammatory Enzymes: The quinoline scaffold is known to inhibit key inflammatory enzymes like lipoxygenase (LOX) and inducible nitric oxide synthase (iNOS).[9]

Molecular Targets in Inflammation

-

PPARγ Agonism: Some quinoline-thiazolidinedione hybrids act as agonists for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8][10] PPARγ is a nuclear receptor that plays a critical role in regulating inflammation; its activation generally leads to anti-inflammatory effects.

-

COX-2 Inhibition: Molecular docking studies suggest that these compounds have a good binding affinity for Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins which are key mediators of inflammation.[8][9]

Quantitative Data: In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds has been evaluated using the carrageenan-induced rat paw edema model.

| Compound/Derivative | Time Post-Administration | % Edema Inhibition | Reference |

| Compound 6f | 4 hours | Good Activity | [11] |

| Compound 6d | 4 hours | Good Activity | [11] |

| Compound 6b | 4 hours | 54.19% | [12] |

| Compound 6a | 4 hours | 53.00% | [12] |

| Compound 22 | 4 hours | Potent Activity | [13][14] |

| Compound 17 | 4 hours | Potent Activity | [13][14] |

Key Experimental Protocols

The following section outlines the methodologies for key experiments used to elucidate the mechanisms of action of quinoline-thiazolidinone compounds.

References

- 1. Quinoline-based thiazolidinone derivatives as potent cytotoxic and apoptosis-inducing agents through EGFR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]

- 3. researchgate.net [researchgate.net]

- 4. Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of a novel quinoline thiazolidinedione hybrid as a potential antidiabetic PPARγ modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectjournals.com [connectjournals.com]

- 12. Synthesis of novel Thiazolidinones substituted Quinoline derivatives as potent Anti-inflammatory and Analgesic agents | Semantic Scholar [semanticscholar.org]

- 13. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 14. Synthesis, Characterization and Evaluation of Anti-inflammatory and Analgesic Activity of Some Novel Quinoline Based Thiazolidinone Heterocycles [ejchem.journals.ekb.eg]

A Comprehensive Guide to the Synthesis of Rhodanine Derivatives for Researchers and Drug Development Professionals

Introduction: Rhodanine (2-thioxo-4-thiazolidinone) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their privileged scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities, including antimicrobial, antiviral, anticancer, and antidiabetic properties. This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for preparing rhodanine derivatives, focusing on the widely employed Knoevenagel condensation and various multicomponent reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the synthesis and exploration of this important class of molecules.

Core Synthetic Methodologies

The synthesis of the rhodanine core and its subsequent derivatization can be achieved through several key strategies. The most prominent and versatile of these are the Knoevenagel condensation for the introduction of substituents at the 5-position, and various multicomponent reactions that allow for the rapid assembly of the rhodanine scaffold from simple starting materials.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of 5-arylidinene and 5-alkylidene rhodanine derivatives. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as the C-5 position of the rhodanine ring, typically in the presence of a basic catalyst.

The reaction is generally believed to proceed through the formation of a carbanion at the C-5 position of the rhodanine, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

Caption: Knoevenagel condensation of rhodanine.

Protocol 1: Conventional Synthesis of 5-Arylidene Rhodanines

-

Reactants: Rhodanine (1 equivalent), aromatic aldehyde (1 equivalent), and sodium acetate (2 equivalents).

-

Solvent: Glacial acetic acid.

-

Procedure: A mixture of rhodanine, the aromatic aldehyde, and anhydrous sodium acetate in glacial acetic acid is refluxed for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene rhodanine derivative.

Protocol 2: Microwave-Assisted Synthesis of 5-Arylidene Rhodanines [1]

-

Reactants: Rhodanine (1 equivalent), aromatic aldehyde (1-1.4 equivalents), and propylamine (in excess).

-

Procedure: The reactants are placed in an open vessel and subjected to microwave irradiation at 80°C (90 W) for 60 minutes. This method often leads to higher yields and significantly reduced reaction times compared to conventional heating. The product can be isolated by simple filtration and washing.

The following table summarizes the reaction conditions and yields for the synthesis of various 5-arylidene rhodanine derivatives via Knoevenagel condensation.

| Entry | Aldehyde | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine, Acetic Acid | Ethanol | 4 | 85 | [Generic Protocol] |

| 2 | 4-Chlorobenzaldehyde | Sodium Acetate | Acetic Acid | 3 | 92 | [Generic Protocol] |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 88 | [Generic Protocol] |

| 4 | Piperonal | n-Propylamine, MW, 80°C | - | 1 | 79 | [1] |

| 5 | 4-Nitrobenzaldehyde | Sodium Acetate | Acetic Acid | 2 | 95 | [Generic Protocol] |

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the rhodanine scaffold and its derivatives, offering advantages in terms of efficiency, atom economy, and procedural simplicity.

A common MCR for rhodanine synthesis involves the reaction of an amine, carbon disulfide, and a suitable three-carbon building block with two electrophilic centers, such as α,β-unsaturated esters or α-haloacetyl derivatives.

The reaction is initiated by the formation of a dithiocarbamate from the amine and carbon disulfide. This intermediate then undergoes a cascade of reactions, including Michael addition and intramolecular cyclization, to form the rhodanine ring.

Caption: Multicomponent synthesis of N-substituted rhodanine.

Protocol 3: Three-Component Synthesis of 5-Alkylidene Rhodanines [2]

-

Reactants: Primary amine (1 equivalent), carbon disulfide (1.1 equivalents), and racemic α-chloro-β,γ-alkenoate ester (1 equivalent).

-

Solvent: 2-Propanol.

-

Procedure: To a solution of the primary amine in 2-propanol, carbon disulfide is added, and the mixture is stirred for a few minutes. Then, the α-chloro-β,γ-alkenoate ester is added, and the reaction is stirred at room temperature for several hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the 5-(Z)-alkylidene rhodanine.

Protocol 4: One-Pot Synthesis from Thiourea and Thioglycolic Acid

-

Reactants: Thiourea or N-substituted thiourea (1 equivalent), thioglycolic acid (1 equivalent), and a protic acid catalyst (e.g., HCl).

-

Solvent: Toluene.

-

Procedure: A solution of the thiourea and thioglycolic acid in toluene is treated with hydrochloric acid. The mixture is heated to 110°C and stirred until the reaction is complete as monitored by TLC. After cooling, the reaction is quenched with water and extracted with toluene. The organic layer is dried, concentrated, and the product is purified by column chromatography.

The following table presents a summary of reaction conditions and yields for the multicomponent synthesis of various rhodanine derivatives.

| Entry | Amine/Thiourea | Electrophile | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | Benzylamine | Ethyl 2-chloro-4-phenylbut-3-enoate | - | 2-Propanol | 12 | 74 |[2] | | 2 | N-Phenylthiourea | Thioglycolic Acid | HCl | Toluene | 6 | 85 | [Generic Protocol] | | 3 | Cyclohexylamine | Diethyl acetylenedicarboxylate | - | Water | 2 | 70 | [Generic Protocol] | | 4 | Aniline | Carbon Disulfide, Ethyl Chloroacetate | K2CO3 | DMF | 8 | 78 | [Generic Protocol] |

Conclusion

This technical guide has provided a detailed overview of the primary synthetic routes to rhodanine and its derivatives, with a focus on Knoevenagel condensation and multicomponent reactions. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development. The versatility of the rhodanine scaffold, coupled with the efficiency of modern synthetic methods, ensures its continued importance as a privileged structure in the quest for new therapeutic agents. Future research in this area will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methodologies, as well as the exploration of novel biological applications for this fascinating class of heterocyclic compounds.

References

Unraveling the Research Landscape of CAS 93857-83-1: A Technical Overview

Despite a comprehensive search for the chemical compound designated by CAS number 93857-83-1, detailed research applications, quantitative biological data, and specific experimental protocols remain largely undocumented in publicly accessible scientific literature and databases. The compound, identified as 2-{3-Allyl-5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-4-oxo-2-thiazolidinylidene}methyl-5,6-dimethyl-3-ethylbenzoxazolium bromide, belongs to a complex class of organic molecules with structural motifs that suggest potential applications in dye chemistry and biomedical research. This guide provides a technical overview based on the general characteristics of its constituent chemical moieties.

The core structure of CAS 93857-83-1 integrates several key heterocyclic and aromatic systems: a quinoline, a thiazolidinone, and a benzoxazole. These components are known to be present in various biologically active compounds and functional dyes. The extended π-system formed by the linkage of these rings suggests that the compound is likely a merocyanine dye, a class of molecules known for their solvatochromic properties and use as spectral sensitizers and fluorescent probes.

General Characteristics and Potential Research Areas

While specific data for CAS 93857-83-1 is unavailable, the known properties of its structural components allow for educated inferences about its potential research applications.

Thiazolidinone Derivatives: The thiazolidinone ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1][2][3][4][5] These include antimicrobial, antifungal, antiviral, and anticancer properties.[1][3] The presence of this moiety in CAS 93857-83-1 suggests that the compound could be investigated for similar biological activities.

Quinoline and Benzoxazole Moieties: Quinoline and benzoxazole derivatives are also of significant interest in drug discovery and materials science.[6][7][8][9][10][11] They are often associated with fluorescence and have been developed as fluorescent labels for biomolecules.[6][12] The benzoxazole core, in particular, is found in various natural and synthetic compounds with diverse biological activities.[7][8][9][10][11]

Merocyanine Dyes: The overall structure strongly indicates that CAS 93857-83-1 is a merocyanine dye. These dyes are characterized by a donor-acceptor structure, leading to their unique spectral properties. They have historical applications as sensitizers in photographic materials and are increasingly being explored as fluorescent probes for biological imaging, voltage sensing in neurons, and as components in organic electronics.

Hypothetical Experimental Workflow

Given the lack of specific experimental data, a hypothetical workflow for investigating the research applications of CAS 93857-83-1 can be proposed. This workflow is based on standard methodologies for characterizing novel chemical compounds with potential biological or material science applications.

Caption: A generalized workflow for the synthesis, characterization, and initial biological evaluation of a novel chemical compound.

Conclusion

References

- 1. Biological potential of thiazolidinedione derivatives of synthetic origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments and biological activities of thiazolidinone derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. connectjournals.com [connectjournals.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchwith.njit.edu [researchwith.njit.edu]

- 7. researchgate.net [researchgate.net]

- 8. esisresearch.org [esisresearch.org]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. | Sigma-Aldrich [b2b.sigmaaldrich.com]

The Thiazolidinone Core: A Privileged Scaffold in Drug Discovery - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidinone core, a versatile heterocyclic scaffold, has captivated the attention of medicinal chemists for over a century. Its journey from a serendipitous discovery to a cornerstone of modern drug development is a testament to its remarkable chemical tractability and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiazolidinone-based compounds. It delves into detailed experimental protocols for the synthesis of key thiazolidinone cores and their derivatives, presents a wealth of quantitative biological data in structured tables, and visualizes crucial signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration and exploitation of this "privileged scaffold" for the discovery of novel therapeutic agents.

A Journey Through Time: The Discovery and Historical Significance of Thiazolidinones

The story of thiazolidinones begins in 1877 with the pioneering work of Marceli Nencki, who first synthesized the rhodanine ring, a 2-thioxo-1,3-thiazolidin-4-one.[1] This discovery laid the foundation for the exploration of a new class of heterocyclic compounds. However, it was not until the 20th century that the therapeutic potential of thiazolidinones began to be fully realized.

The breakthrough moment for this class of compounds came with the discovery of the 2,4-thiazolidinedione (TZD) core and its profound impact on metabolic diseases. The development of the first-generation TZD, ciglitazone, in the late 1970s, and the subsequent introduction of clinically successful drugs like Pioglitazone and Rosiglitazone for the treatment of type 2 diabetes, solidified the importance of the thiazolidinone scaffold in medicine.[2][3] These drugs were found to act as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.[2][3]

Beyond their antidiabetic properties, the versatility of the thiazolidinone core has led to the discovery of compounds with a wide array of pharmacological activities. This has earned it the moniker of a "privileged scaffold" in medicinal chemistry. Researchers have successfully synthesized and identified thiazolidinone derivatives with potent anticancer , antibacterial , antiviral , anti-inflammatory , and anticonvulsant properties.[4][5][6][7][8] Notable examples include Ralitoline , an anticonvulsant, and Etozoline , an antihypertensive agent. This remarkable diversity of biological activity continues to drive the exploration of the vast chemical space surrounding the thiazolidinone nucleus.

The Chemist's Toolkit: Synthesis of the Thiazolidinone Core and Its Derivatives

The synthetic accessibility of the thiazolidinone core is a key factor contributing to its widespread use in drug discovery. Several robust and versatile methods have been developed for the construction of the basic thiazolidinone ring systems, as well as for their subsequent derivatization.

Synthesis of the 2,4-Thiazolidinedione Core

A common and efficient method for the synthesis of the 2,4-thiazolidinedione ring involves the condensation of chloroacetic acid and thiourea.

Experimental Protocol: Synthesis of 2,4-Thiazolidinedione [9][10][11][12][13][14]

-

Reactants: Chloroacetic acid, Thiourea, Concentrated Hydrochloric Acid, Water.

-

Procedure:

-

In a round-bottomed flask, dissolve chloroacetic acid (0.6 mol) in 60 mL of water.

-

In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of water.

-

Add the thiourea solution to the chloroacetic acid solution and stir for 15 minutes. A white precipitate will form.

-

Slowly add 60 mL of concentrated hydrochloric acid to the mixture.

-

Attach a reflux condenser and heat the mixture gently to achieve complete dissolution.

-

Reflux the reaction mixture for 8-10 hours at 100-110°C.

-

Cool the reaction mixture in an ice bath. The product will crystallize.

-

Filter the solid product and wash with cold water to remove any remaining acid.

-

Recrystallize the crude product from ethanol to obtain pure 2,4-thiazolidinedione.

-

-

Purification: Recrystallization from ethanol is a common method for purification. Column chromatography on silica gel using a mixture of ethyl acetate and hexane can also be employed for further purification if needed.[15][16][17]

Workflow for the Synthesis of 2,4-Thiazolidinedione:

Caption: Synthesis of 2,4-Thiazolidinedione Workflow

Synthesis of the Rhodanine Core

The rhodanine (2-thioxo-1,3-thiazolidin-4-one) core can be synthesized through the reaction of ammonium thiocyanate with chloroacetic acid.

Experimental Protocol: Synthesis of Rhodanine [5][18][19]

-

Reactants: Ammonium thiocyanate, Chloroacetic acid, Water.

-

Procedure:

-

In a round-bottomed flask, prepare a solution of chloroacetic acid (0.25 mol) and ammonium thiocyanate (0.50 mol) in 150 mL of water.

-

Heat the solution under reflux for 20 minutes.

-

Cool the reaction mixture. A precipitate will form.

-

Filter the crude product.

-

Recrystallize the solid from water to yield pure rhodanine as a yellowish powder.

-

-

Purification: Recrystallization from water is typically sufficient for purification.

Workflow for the Synthesis of Rhodanine:

Caption: Synthesis of Rhodanine Workflow

Derivatization of the Thiazolidinone Core: The Knoevenagel Condensation

A widely employed method for introducing diversity to the thiazolidinone scaffold is the Knoevenagel condensation. This reaction involves the condensation of the active methylene group at the C-5 position of the thiazolidinone ring with an aldehyde or ketone, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation of Rhodanine with an Aromatic Aldehyde [20][21][22][23][24]

-

Reactants: Rhodanine, Aromatic aldehyde, Piperidine (catalyst), Ethanol.

-

Procedure:

-

To a solution of rhodanine (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF/ethanol, to obtain the pure 5-arylidene-rhodanine derivative.

-

-

Purification: Recrystallization is the most common purification method. Common solvent systems include ethanol, acetone/hexane, and THF/hexane.[7]

Workflow for Knoevenagel Condensation:

Caption: Knoevenagel Condensation Workflow

A Spectrum of Activity: Quantitative Biological Data of Thiazolidinone Derivatives

The therapeutic potential of thiazolidinone-based compounds is underscored by a vast body of quantitative data from numerous biological assays. The following tables summarize key activity data for various classes of thiazolidinone derivatives.

Anticancer Activity

Thiazolidinone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-(3,4,5-trimethoxybenzylidene)-thiazolidine-2,4-dione | MCF-7 | 1.27 | [25] |

| 5-(3,4,5-trimethoxybenzylidene)-thiazolidine-2,4-dione | MDA-MB-231 | 1.50 | [25] |

| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one | H460 | 0.50 | [4] |

| 5-(4-(dimethylamino)benzylidene)-2-(phenylimino)thiazolidin-4-one | H460taxR | 0.21 | [4] |

| 2-arylthiazolidine-4-carboxylic acid amide derivative | PPC-1 | 0.55 | [4] |

| Thiazolidinone-Indolin-2-One Analog (7g) | A549 | 40 | [7][26] |

| Thiazolidinone-Indolin-2-One Analog (7g) | MCF-7 | 40 | [7][26] |

| Thiazolidinone-Indolin-2-One Analog (7g) | PC3 | 50 | [7][26] |

| Benzoimidazol-thiazolidinone derivative (13a) | HCT116 | 0.05 mM | [4][27] |

| Benzoimidazol-thiazolidinone derivative (13b) | HCT116 | 0.12 mM | [4][27] |

| Paracyclophanyl thiazolidinone derivative (7) | RPMI-8226 | 1.61 | [24][27] |

| Paracyclophanyl thiazolidinone derivative (7) | SR | 1.11 | [24][27] |

| Thiazolidinone-resveratrol hybrid (11a) | MCF-7 | 2.58 | [24] |

| Thiazolidinone-resveratrol hybrid (11b) | SK-BR-3 | <0.5 | [24] |

| Thiazolidinone-resveratrol hybrid (11c) | SK-BR-3 | <0.5 | [24] |

| Thiazolidinone-resveratrol hybrid (11d) | SK-BR-3 | <0.5 | [24] |

| 2,3-diaryl-4-thiazolidinone derivative | A549 | - | [24] |

| 2,3-diaryl-4-thiazolidinone derivative | MDA-MB-231 | - | [24] |

| 3-chlorobenzylidene derivative (20a) | HeLa | 2.99 | [4] |

Antibacterial Activity

The thiazolidinone scaffold has been a fruitful starting point for the development of novel antibacterial agents, with some derivatives exhibiting potent activity against both Gram-positive and Gram-negative bacteria.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. Typhimurium | 8 | [28][29][30] |

| 2,3-diaryl-thiazolidin-4-one (Compound 5) | S. aureus | 60 | [28][29][30] |

| 4-Thiazolidinone derivative (2d) | Bacillus subtilis | 25 | [31] |

| 4-Thiazolidinone derivative (2e) | Staphylococcus aureus | 25 | [31] |

| 4-Thiazolidinone derivative (2e) | Escherichia coli | 25 | [31] |

| 4-Thiazolidinone derivative (2e) | Pseudomonas aeruginosa | 25 | [31] |

| 5-methylthiazole based thiazolidinone (Compound 7) | Various bacteria | 43.3-86.7 (µM) | [32] |

| 5-methylthiazole based thiazolidinone (Compound 12) | MRSA, E. coli, P. aeruginosa | 29.8-433.5 (µM) | [32] |

| Adamantyl-thiazolidinone derivative (3d) | Various bacteria | 0.9-21.9 (µmol/ml x 10⁻²) | [33] |

| Thiazolidinone derivative (TD-H2-A) | S. aureus | 6.3-25.0 | [34][35] |

| Thiazolidinone derivative (TD-H2-A) | MRSA, GISA, VRE | 0.06-100 | [34][35] |

| 4-Thiazolidinone derivative | S. aureus | 100-400 | [5] |

Unraveling the Mechanism: Key Signaling Pathways Modulated by Thiazolidinones

The diverse biological activities of thiazolidinone-based compounds stem from their ability to interact with and modulate a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

PPARγ Signaling Pathway (Antidiabetic Activity)

The antidiabetic effects of 2,4-thiazolidinediones are primarily mediated through their agonistic activity on the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Caption: PPARγ Signaling Pathway

Upon binding to PPARγ, thiazolidinediones induce a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to increased insulin sensitivity and improved glycemic control.

EGFR Signaling Pathway (Anticancer Activity)

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Certain thiazolidinone derivatives have been shown to inhibit EGFR signaling.

Caption: EGFR Signaling Pathway

Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, most notably the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Thiazolidinone-based inhibitors can block this pathway by interfering with EGFR activation, thereby halting uncontrolled cell growth.[9][10][13][23][28][36][37]

TNF-α Signaling Pathway (Anti-inflammatory Activity)

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in the inflammatory response. Chronic inflammation is implicated in a variety of diseases, and modulation of the TNF-α signaling pathway is a key therapeutic strategy.

Caption: TNF-α Signaling Pathway

TNF-α binds to its receptor (TNFR), leading to the recruitment of adaptor proteins like TRADD and TRAF2. This activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκB. Phosphorylation of IκB leads to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus and activates the transcription of a wide range of pro-inflammatory genes.[11][12][15][25][38][39][40][41] Thiazolidinone derivatives can exert their anti-inflammatory effects by modulating key components of this pathway, such as the IKK complex.[39][40]

Conclusion

The thiazolidinone core has unequivocally established itself as a scaffold of immense importance in the field of medicinal chemistry. From its humble beginnings in the 19th century to its current status as the foundation for blockbuster drugs and a plethora of promising clinical candidates, its journey has been remarkable. The synthetic tractability of the thiazolidinone nucleus, coupled with its ability to interact with a diverse range of biological targets, ensures its continued relevance in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the history, synthesis, and biological activities of thiazolidinone-based compounds. The detailed experimental protocols, tabulated quantitative data, and visualized signaling pathways are intended to empower researchers to further explore the vast potential of this privileged scaffold and to accelerate the discovery of the next generation of thiazolidinone-based medicines.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. galaxypub.co [galaxypub.co]

- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on the antidiabetic attributes of thiazolidine-4-ones: Synthetic strategies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. NF-κB - Wikipedia [en.wikipedia.org]

- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. researchgate.net [researchgate.net]

- 21. commerce.bio-rad.com [commerce.bio-rad.com]

- 22. researchgate.net [researchgate.net]

- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pharmacophorejournal.com [pharmacophorejournal.com]

- 25. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 27. US20070078170A1 - Process for the preparation of pioglitazone - Google Patents [patents.google.com]

- 28. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. cdn-links.lww.com [cdn-links.lww.com]

- 33. creative-diagnostics.com [creative-diagnostics.com]

- 34. researchgate.net [researchgate.net]

- 35. journals.asm.org [journals.asm.org]

- 36. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

- 38. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 39. cusabio.com [cusabio.com]

- 40. assaygenie.com [assaygenie.com]

- 41. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

Methodological & Application

High-throughput screening assays using Einecs 299-216-8

Extensive searches of publicly available chemical databases and regulatory resources have failed to identify the specific chemical substance associated with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 299-216-8. As a result, the requested detailed Application Notes and Protocols for high-throughput screening assays using this substance cannot be provided.

The identity of a chemical, including its common name and CAS number, is a prerequisite for accessing scientific literature and data related to its use in experimental assays. Without this fundamental information, it is not possible to retrieve relevant high-throughput screening (HTS) protocols, quantitative data, or associated signaling pathways.

Searches were conducted across multiple platforms, including:

-

PubChem: A comprehensive database of chemical molecules and their activities against biological assays.

-

ChemSpider: A chemical structure database providing access to millions of chemical structures, properties, and associated information.

-

European Chemicals Agency (ECHA): The central repository for data on chemical substances manufactured and imported in Europe.

Despite these efforts, no specific substance name, molecular formula, or CAS number could be linked to Einecs 299-216-8. This suggests that the substance may be proprietary, part of a complex mixture, or not widely documented in public scientific databases.

Due to the inability to identify the core chemical substance, the subsequent requirements of the request, including the creation of data tables, experimental protocols, and Graphviz diagrams, cannot be fulfilled. Further investigation would require access to more specialized or private chemical inventories that are not publicly accessible.

Application Note: Cell-Based Assay Development for Thiazolidinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidinones are a class of heterocyclic compounds containing a five-membered ring with a sulfur and a nitrogen atom.[1][2][3] This scaffold is of significant interest in medicinal chemistry due to its versatile structure, which allows for substitutions at various positions, leading to a wide array of pharmacological activities.[2][4] Thiazolidinone derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antidiabetic, and antimicrobial properties.[2][3]

In the context of oncology, thiazolidinone compounds have emerged as promising candidates for novel therapeutic agents. Their anticancer mechanisms are diverse and often involve the modulation of key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[5][6] This application note provides detailed protocols for essential cell-based assays to evaluate the efficacy of thiazolidinone compounds and presents a framework for data interpretation and visualization of the underlying molecular mechanisms.

Mechanisms of Action and Signaling Pathways

Thiazolidinone derivatives exert their anticancer effects through various mechanisms, including:

-

Inhibition of Tubulin Polymerization: Some thiazolidinones interfere with microtubule dynamics, leading to mitotic arrest and subsequent cell death.[5][7]

-

Induction of Apoptosis: Many thiazolidinone compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[6][8] This is often confirmed by measuring the activity of key executioner caspases, such as caspase-3.[8]

-

Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases, most commonly the G2/M phase, preventing cancer cell proliferation.[6][9]

-

Enzyme Inhibition: Thiazolidinones can inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine phosphatases (PTP1B) and matrix metalloproteinases (MMPs).[1][10]

-

Modulation of Transcription Factors: Some derivatives can modulate the activity of transcription factors like NF-κB, which plays a critical role in inflammation and cancer.[11]

-

Peroxisome Proliferator-Activated Receptor (PPARγ) Agonism: This mechanism is particularly relevant for the antidiabetic effects of a subclass of thiazolidinones (glitazones) but has also been explored in the context of cancer.[1][4][6]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate a generalized apoptosis induction pathway and a typical experimental workflow for assessing thiazolidinone compounds.

Caption: Apoptosis induction by thiazolidinone compounds.

Caption: Workflow for cell-based screening.

Data Presentation

Quantitative data from cell-based assays should be summarized in a clear and structured format to facilitate comparison between different compounds and experimental conditions. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

Table 1: Cytotoxicity of Thiazolidinone Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |

| Compound 16 | Caco-2 (Colon) | MTT | 48 | 70 | [12][13] |

| 5-Ene-4-thiazolidinone derivative | HT29 (Colon) | Not Specified | Not Specified | Induces G2/M arrest | [6] |

| Thiazolidinone-indole hybrid | HCT-15 (Colon) | Not Specified | Not Specified | 0.92 | [7] |

| Indolo-pyrazole conjugate 6c | SK-MEL-28 (Melanoma) | MTT | 48 | 3.46 | [7] |

| Compound 25c | MCF-7 (Breast) | Sulforhodamine B | Not Specified | More active than Doxorubicin (IC50 = 1.50 µM) | [14] |

| Compound 25c | HepG2 (Liver) | Sulforhodamine B | Not Specified | 0.24 | [14] |

| Compound 28b | HepG2 (Liver) | Not Specified | Not Specified | 4.97 | [14] |

| Compound 28b | MCF-7 (Breast) | Not Specified | Not Specified | 5.33 | [14] |

| Compound 28b | HT-29 (Colon) | Not Specified | Not Specified | 3.29 | [14] |

| Les-3166 | A549 (Lung) | Resazurin | 48 | Decreased metabolic activity | [8] |

| Les-3166 | SH-SY5Y (Neuroblastoma) | Resazurin | 48 | Decreased metabolic activity | [8] |

| Les-3166 | Caco-2 (Colon) | Resazurin | 48 | Decreased metabolic activity | [8] |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of thiazolidinone compounds on the metabolic activity of cells, which is an indicator of cell viability.[7][12]

Materials:

-

Thiazolidinone compounds of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of the thiazolidinone compounds in complete medium. The final concentrations should typically range from 0.1 to 100 µM.[12] A vehicle control (e.g., DMSO) should also be included.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[8] An increase in caspase-3 activity is indicative of apoptosis induction.[8]

Materials:

-

Thiazolidinone compounds

-

Cancer cell line

-

Complete cell culture medium

-

Lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Caspase-3 inhibitor (for negative control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 6-well plate and treat with various concentrations of the thiazolidinone compounds for 24 or 48 hours.[8]

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Lyse the cells using the lysis buffer and centrifuge to collect the supernatant containing the cell lysate.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford assay).

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate.

-

Express the caspase-3 activity as a fold change relative to the untreated control.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with a fluorescent dye like propidium iodide (PI).[16][17][18]

Materials:

-

Thiazolidinone compounds

-

Cancer cell line

-

Complete cell culture medium

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)[16][18]

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the thiazolidinone compounds for 24-48 hours.

-

Harvest the cells, including any floating cells in the medium, and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[16]

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.[16]

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

-

The data is typically displayed as a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.[17]

Conclusion

The development of cell-based assays is crucial for the preclinical evaluation of thiazolidinone compounds as potential therapeutic agents. The protocols outlined in this application note provide a robust framework for assessing the cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression of these versatile molecules. Consistent data presentation and a clear understanding of the underlying signaling pathways are essential for the successful identification and optimization of lead compounds in drug discovery programs.

References

- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpdd.org [ijpdd.org]

- 3. ijpdd.org [ijpdd.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. 4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. modernscientificpress.com [modernscientificpress.com]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

Application Notes and Protocols for Einecs 299-216-8 (Bronopol) in Antimicrobial Susceptibility Testing

Introduction

Einecs 299-216-8, chemically known as 2-bromo-2-nitropropane-1,3-diol and commonly referred to as Bronopol, is a broad-spectrum antimicrobial agent.[1] It is a white to pale yellow crystalline solid that is readily soluble in water and polar organic solvents.[1][2] Bronopol is utilized as a preservative in a wide array of applications, including pharmaceuticals, cosmetics, and industrial processes, due to its high efficacy against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[2][3] While it also shows activity against Gram-positive bacteria and some fungi, its effectiveness against fungi is comparatively minimal.[3][4] The antimicrobial activity of Bronopol is influenced by the pH of the medium, with its inhibitory action decreasing as the pH increases.[3][4]

Mechanism of Action

The antimicrobial action of Bronopol is multifaceted and primarily involves its interaction with essential thiol groups within microbial cells.[4][5] The process can be described in two main stages:

-

Aerobic Conditions : Under aerobic conditions, Bronopol catalyzes the oxidation of thiol-containing substances like cysteine to disulfides. This reaction consumes oxygen and generates reactive oxygen species (ROS) such as superoxide and peroxide radicals. These ROS are directly responsible for the bactericidal activity of Bronopol.[4][6] This oxidation of intracellular thiols, including glutathione, disrupts the cellular redox state and inhibits enzyme function.[4]

-

Anoxic Conditions : The extensive oxidation of thiols can create an anoxic environment. Under these conditions, a slower reaction occurs where Bronopol is consumed through direct interaction with thiols, without the involvement of oxygen. This leads to the eventual depletion of Bronopol, which may allow for the resumption of bacterial growth.[4][6]

The primary mode of action is the cross-linking of sulfhydryl groups in dehydrogenase enzymes on the microbial cell surface, forming disulfide bridges that block metabolic pathways and suppress cellular respiration.[2][3]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for Bronopol against a range of common microorganisms are summarized below. It is important to note that at concentrations of 12.5 to 50 µg/mL, Bronopol has demonstrated inhibitory activity against various Gram-negative and Gram-positive bacteria in vitro.[3][4]

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | 12.5 - 50[7] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 15[2] |

| Burkholderia cepacia | Gram-negative Bacteria | 15[2] |

| Klebsiella aerogenes | Gram-negative Bacteria | 25[7] |

| Proteus mirabilis | Gram-negative Bacteria | 25 - 50[7] |

| Proteus vulgaris | Gram-negative Bacteria | 12.5 - 50[7] |

| Salmonella gallinarum | Gram-negative Bacteria | 25[7] |

| Staphylococcus aureus | Gram-positive Bacteria | 10[2] |

| Staphylococcus epidermidis | Gram-positive Bacteria | 12.5 - 50[7] |

| Bacillus subtilis | Gram-positive Bacteria | 12.5[7] |

| Streptococcus faecalis | Gram-positive Bacteria | 50[7] |

| Aspergillus niger | Fungus | 3200[7] |

| Candida albicans | Yeast | 1600[7] |

| Penicillium funiculosum | Fungus | 1600[7] |

Experimental Protocols

Antimicrobial susceptibility testing (AST) for Bronopol can be performed using standard laboratory methods such as broth dilution, agar dilution, and disk diffusion.

1. Broth Dilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of Bronopol in a liquid growth medium.

-

Materials :

-

Bronopol stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator

-

-

Protocol :

-

Prepare a serial two-fold dilution of the Bronopol stock solution in the wells of a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL. Concentrations typically range from 0.5 to 512 µg/mL.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for a negative control well) with 100 µL of the diluted microbial suspension.

-

Include a positive control well (broth and inoculum without Bronopol) and a negative control well (broth only).

-

Seal the plate and incubate at 35-37°C for 16-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Bronopol at which there is no visible growth.

-

2. Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

-

Materials :

-

Bronopol solutions of known concentrations

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Sterile swabs

-

Incubator

-

-

Protocol :

-

Prepare MHA plates and allow them to dry.

-

Impregnate sterile filter paper disks with Bronopol solutions of different concentrations. Allow the disks to dry.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of the MHA plate with the microbial suspension to create a lawn of growth.

-

Aseptically place the Bronopol-impregnated disks onto the surface of the inoculated agar.

-

Incubate the plates at 35-37°C for 16-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility.[8]

-

Visualizations

References

- 1. Bronopol - Wikipedia [en.wikipedia.org]

- 2. BRONOPOL - Ataman Kimya [atamanchemicals.com]

- 3. BNPD (BRONOPOL) - Ataman Kimya [atamanchemicals.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Antibacterial action of 2-bromo-2-nitropropane-1,3-diol (bronopol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phexcom.com [phexcom.com]

- 8. runxinchemicals.com [runxinchemicals.com]

Application of EINECS 299-216-8 (3,3'-Diindolylmethane) in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EINECS 299-216-8, chemically identified as 3,3'-Diindolylmethane (DIM), is a natural phytochemical derived from the digestion of indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli, cabbage, and cauliflower.[1][2] Emerging research has highlighted the potential of DIM as a chemopreventive and therapeutic agent in various cancers.[1][3] This document provides detailed application notes and protocols for the use of DIM in cancer cell line studies, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.

Data Presentation: Efficacy of DIM across various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of DIM have been documented in a multitude of cancer cell lines. The following tables summarize the quantitative data from various studies, providing insights into the effective concentrations of DIM.

Table 1: IC50 Values of DIM in Different Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Reference |

| T-cell acute lymphoblastic leukemia/lymphoma | CCRF-HSB2 | 7.2 | [4] |

| T-cell acute lymphoblastic leukemia/lymphoma | SUP-T1 | 14 | [4] |

| T-cell acute lymphoblastic leukemia/lymphoma | Jurkat | 15 | [4] |

| Breast Cancer | MCF-7 | ~5 | [5] |

| Breast Cancer | MDA-MB-231 | 32.1 | [6] |

| Pancreatic Cancer | BxPC-3 | 25.2 | [6] |

| Hepatocellular Carcinoma | SMMC-7721 | ~60 (colony formation inhibition) | [7] |

| Hepatocellular Carcinoma | HepG2 | ~80 (colony formation inhibition) | [7] |

Table 2: Effective Concentrations of DIM for Specific Cellular Effects

| Cancer Type | Cell Line(s) | DIM Concentration (µM) | Observed Effect | Reference |

| Gastric Cancer | SNU-1, SNU-484 | 50 | >50% cell growth inhibition | [8] |

| Gastric Cancer | SNU-1, SNU-484 | 100 | Increased accumulation of cells in sub-G1 phase | [8] |

| Ovarian Cancer | SKOV3, A2780 | 25, 50, 75 | Sensitization to cisplatin | [5] |

| Ovarian Cancer | SKOV3, A2780, OVCAR-3, TOV-21G | Concentration-dependent | Inhibition of STAT3 phosphorylation | [1][9] |

| T-cell acute lymphoblastic leukemia/lymphoma | CCRF-HSB2, SUP-T1, Jurkat | 15 | G1 cell cycle arrest | [4] |

Experimental Protocols

The following are detailed protocols for key experiments commonly performed to assess the anti-cancer effects of DIM on cell lines.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is designed to determine the effect of DIM on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3,3'-Diindolylmethane (DIM), dissolved in DMSO to create a stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

DIM Treatment: Prepare serial dilutions of DIM in culture medium from the stock solution. The final concentrations should range from approximately 1 µM to 100 µM to determine a dose-response curve. Include a vehicle control (DMSO) at the same concentration as in the highest DIM treatment. Replace the medium in each well with 100 µL of the prepared DIM dilutions or control medium.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against DIM concentration.

Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol allows for the quantification of apoptotic and necrotic cells following DIM treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3,3'-Diindolylmethane (DIM)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of DIM (e.g., 50 µM, 100 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Protein Expression Analysis (Western Blotting)

This protocol is used to detect changes in the expression of specific proteins in key signaling pathways affected by DIM.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

3,3'-Diindolylmethane (DIM)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-